molecular formula C15H27NO9S3 B1217585 Improsulfan tosylate CAS No. 32784-82-0

Improsulfan tosylate

Cat. No.: B1217585
CAS No.: 32784-82-0
M. Wt: 461.6 g/mol
InChI Key: XQGSVNHIIVBMPX-UHFFFAOYSA-N
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Description

Improsulfan tosylate is a chemical compound with the molecular formula C15H27NO9S3. It is an organosulfonic ester and is known for its potential therapeutic applications, particularly as an antineoplastic agent. The compound is a derivative of Improsulfan, which is related to busulfan, an alkylating agent used in chemotherapy .

Preparation Methods

Improsulfan tosylate can be synthesized through the tosylation of Improsulfan. Tosylation involves the introduction of a tosyl group (p-toluenesulfonyl) into a molecule. The reaction typically uses tosyl chloride (TsCl) and a base such as pyridine in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Improsulfan tosylate undergoes various chemical reactions, including:

Scientific Research Applications

Improsulfan tosylate has several scientific research applications:

Mechanism of Action

Improsulfan tosylate exerts its effects primarily through alkylation, a process where an alkyl group is transferred to a molecule. This mechanism is similar to that of busulfan, where the compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This action results in the cytotoxic effects observed in cancer cells .

Comparison with Similar Compounds

Improsulfan tosylate is similar to other alkylating agents such as busulfan, cyclophosphamide, and melphalan. it is unique due to its specific structure and the presence of the tosylate group, which enhances its reactivity and potential therapeutic applications. Similar compounds include:

Properties

CAS No.

32784-82-0

Molecular Formula

C15H27NO9S3

Molecular Weight

461.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate

InChI

InChI=1S/C8H19NO6S2.C7H8O3S/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

XQGSVNHIIVBMPX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

32784-82-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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